molecular formula C21H20F2N2O3S B2910554 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226434-46-3

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2910554
CAS No.: 1226434-46-3
M. Wt: 418.46
InChI Key: CSVPVUTZHJTAQC-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a structurally complex imidazole derivative featuring:

  • A 1H-imidazole core substituted at position 1 with a 4-(difluoromethoxy)phenyl group, which introduces electron-withdrawing and lipophilic properties.
  • A p-tolyl group (methyl-substituted phenyl) at position 5, contributing steric bulk and hydrophobicity.
  • A thioacetate ester moiety at position 2, linked via a sulfur atom, which may enhance metabolic stability compared to oxygen-based esters.

Properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-3-27-19(26)13-29-21-24-12-18(15-6-4-14(2)5-7-15)25(21)16-8-10-17(11-9-16)28-20(22)23/h4-12,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVPVUTZHJTAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the difluoromethoxy and p-tolyl groups via substitution reactions. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The difluoromethoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific interactions with molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially modulating their activity. The difluoromethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their key differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Imidazole Positions 1, 2, 5) Molecular Weight Key Functional Groups Biological Activity/Notes Reference
Target Compound 1: 4-(Difluoromethoxy)phenyl; 2: Thioacetate ester; 5: p-Tolyl ~440.44 (estimated) Difluoromethoxy, thioester, methylphenyl Potential anticancer/antimicrobial (inferred from analogs)
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 1: 4-Chlorophenyl; 2: Thioacetamide-thiazole; 5: p-Tolyl 441.0 Chlorophenyl, thiazole, acetamide Structural analog with enhanced hydrogen-bonding capacity due to thiazole and acetamide groups
2-((1-(2-Methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide 1: 2-Methoxyethyl; 2: Thioacetamide-phenyl; 5: p-Tolyl Methoxyethyl, phenylacetamide Increased hydrophilicity vs. difluoromethoxy analog; potential for altered pharmacokinetics
Ethyl 2-{2-[N-(1-R1-imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate 1: Sulfamoyl-imidazolidine; 2: Thioacetate ester Sulfamoyl, imidazolidine Enhanced polar surface area for improved solubility; tested for enzyme inhibition
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole 1: 4-Fluorobenzyl; 2: Ethylthio; 5: Formyl Fluorobenzyl, aldehyde Aldehyde group enables Schiff base formation; evaluated for calcium channel modulation

Key Observations

Substituent Effects on Bioactivity: The difluoromethoxy group in the target compound may enhance metabolic stability and membrane permeability compared to methoxyethyl () or chlorophenyl () analogs due to reduced susceptibility to oxidative degradation .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a 4-(difluoromethoxy)phenylamine with a prefunctionalized imidazole-thioacetate intermediate, analogous to methods in (alkylation with potassium carbonate in DMF) and (thioesterification with ethyl bromoacetate) .

Biological Relevance: Imidazole derivatives with p-tolyl and halogenated aryl substituents (e.g., ’s 4-chlorophenyl) often exhibit anticancer activity by inhibiting kinases or tubulin polymerization .

Biological Activity

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring, a difluoromethoxy phenyl group, and a thioacetate moiety. Its molecular formula can be represented as follows:

C18H18F2N2O2S\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2\text{S}

Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in inhibiting enzymes associated with neurodegenerative diseases. For instance, related compounds have shown efficacy in inhibiting β-secretase (BACE1), which is crucial in the formation of amyloid plaques in Alzheimer's disease .

Anticancer Activity

Studies have highlighted the anticancer potential of imidazole derivatives. For example, multi-substituted imidazoles have been reported to possess significant anticancer properties, impacting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing thioacetate groups have demonstrated antimicrobial activity against various pathogens. This compound may exhibit similar properties due to its structural characteristics. Research indicates that derivatives of imidazoles often show effectiveness against bacterial strains and fungi .

Table 1: Summary of Biological Activities

Activity Effect Reference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectionInhibition of β-secretase

Case Studies

  • Anticancer Activity : A study on imidazole derivatives found that certain compounds led to a 70% reduction in cell viability in breast cancer cell lines when treated at concentrations above 10 µM. The mechanism was attributed to the activation of apoptotic pathways .
  • Neuroprotective Effects : In vitro assays demonstrated that related compounds could reduce neurotoxicity in neuronal cell lines by inhibiting β-secretase activity, suggesting potential applications in Alzheimer's disease therapy .
  • Antimicrobial Testing : A series of tests conducted against common bacterial strains revealed that compounds similar to this compound showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus .

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